molecular formula C21H22N2O4S B2825609 (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448051-46-4

(1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2825609
CAS RN: 1448051-46-4
M. Wt: 398.48
InChI Key: SQOFOFYEXHCHKT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole group, a methoxyphenyl group, a sulfonyl group, and a piperidinyl group . Indole is a heterocyclic compound that is important in many biological compounds . Methoxyphenyl is a phenyl ring with a methoxy group (-OCH3) attached to it. Sulfonyl is a functional group that is known for its strong acidity. Piperidine is a heterocyclic organic compound that is often used as a building block in the synthesis of organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving various reagents . For example, indole derivatives can be synthesized through reactions involving substituted phenols .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group would contribute a bicyclic structure, while the piperidine would add a six-membered ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound acidic .

Advantages and Limitations for Lab Experiments

One of the advantages of using (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone in lab experiments is its low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of using this compound is its moderate yield and purity, which requires further optimization of the synthesis method. Another limitation is the lack of understanding of the mechanism of action, which requires further investigation.

Future Directions

There are several future directions for the study of (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, including the optimization of the synthesis method to improve the yield and purity of the product, the investigation of the mechanism of action to better understand its therapeutic potential, and the development of novel formulations and delivery methods to improve its bioavailability and efficacy. Other future directions include the evaluation of this compound in preclinical and clinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of the piperidine ring, followed by the synthesis of the indole ring, and finally, the coupling of the two rings to form the final product. The yield of the synthesis method is moderate, and further optimization is required to improve the yield and purity of the product.

Scientific Research Applications

(1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care .

properties

IUPAC Name

1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-27-16-6-8-17(9-7-16)28(25,26)18-10-12-23(13-11-18)21(24)20-14-15-4-2-3-5-19(15)22-20/h2-9,14,18,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFOFYEXHCHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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